4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran
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Overview
Description
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and stability in tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide involves the reaction of 4-(1,3-Dioxan-2-yl)-3-fluorobromobenzene with magnesium in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Tetrahydrofuran
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the exothermic nature of the Grignard reaction
Continuous monitoring: To ensure the reaction proceeds efficiently
Purification steps: To remove any unreacted starting materials and by-products
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols
Substitution reactions: Replaces halides in organic compounds
Coupling reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Halides: Alkyl halides, aryl halides
Electrophiles: Various electrophilic species in coupling reactions
Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Substituted products: From substitution reactions
Coupled products: From coupling reactions with electrophiles
Scientific Research Applications
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: Formation of complex organic molecules
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients
Material science: Preparation of polymers and advanced materials
Biological studies: Used in the synthesis of biologically active compounds
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically:
Formation of carbon-carbon bonds: Through nucleophilic addition or substitution
Reduction of carbonyl compounds: To form alcohols
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide
- 4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide
Uniqueness
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide is unique due to the presence of the fluorine atom and the 1,3-dioxane ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
Properties
IUPAC Name |
magnesium;2-(2-fluorobenzene-4-id-1-yl)-1,3-dioxane;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h1,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDLVWXLCONRY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226422 |
Source
|
Record name | Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-26-6 |
Source
|
Record name | Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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